molecular formula C6H3ClF2N2O2 B6158862 2-(6-chloropyrazin-2-yl)-2,2-difluoroacetic acid CAS No. 2228693-18-1

2-(6-chloropyrazin-2-yl)-2,2-difluoroacetic acid

Katalognummer: B6158862
CAS-Nummer: 2228693-18-1
Molekulargewicht: 208.55 g/mol
InChI-Schlüssel: PGYGTMRZYGPEQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6-Chloropyrazin-2-yl)-2,2-difluoroacetic acid is an organic compound that features a pyrazine ring substituted with a chlorine atom at the 6-position and a difluoroacetic acid moiety at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-chloropyrazin-2-yl)-2,2-difluoroacetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 6-chloropyrazine-2-carboxylic acid.

    Fluorination: The carboxylic acid group is converted to a difluoroacetic acid moiety using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the desired reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(6-Chloropyrazin-2-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the pyrazine ring.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 2-(6-aminopyrazin-2-yl)-2,2-difluoroacetic acid derivative.

Wissenschaftliche Forschungsanwendungen

2-(6-Chloropyrazin-2-yl)-2,2-difluoroacetic acid has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting pyrazine-containing scaffolds.

    Organic Synthesis: The compound is used in the synthesis of more complex organic molecules, serving as an intermediate in various synthetic pathways.

    Biological Studies: It is employed in studies investigating the biological activity of pyrazine derivatives, including their anti-inflammatory and antimicrobial properties.

    Industrial Applications: The compound can be used in the development of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(6-chloropyrazin-2-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The difluoroacetic acid moiety can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore.

Vergleich Mit ähnlichen Verbindungen

    2-(6-Chloropyrazin-2-yl)acetic acid: This compound lacks the difluoro substitution, which may affect its reactivity and biological activity.

    2-(6-Bromopyrazin-2-yl)-2,2-difluoroacetic acid: The bromine substitution can lead to different reactivity patterns compared to the chlorine-substituted analog.

    2-(6-Methylpyrazin-2-yl)-2,2-difluoroacetic acid: The presence of a methyl group instead of chlorine can significantly alter the compound’s properties.

Uniqueness: 2-(6-Chloropyrazin-2-yl)-2,2-difluoroacetic acid is unique due to the presence of both chlorine and difluoroacetic acid moieties, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

2228693-18-1

Molekularformel

C6H3ClF2N2O2

Molekulargewicht

208.55 g/mol

IUPAC-Name

2-(6-chloropyrazin-2-yl)-2,2-difluoroacetic acid

InChI

InChI=1S/C6H3ClF2N2O2/c7-4-2-10-1-3(11-4)6(8,9)5(12)13/h1-2H,(H,12,13)

InChI-Schlüssel

PGYGTMRZYGPEQR-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N=C(C=N1)Cl)C(C(=O)O)(F)F

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.